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Compound of Interest

Compound Name:
N-Benzylacetamidine

Hydrobromide

Cat. No.: B177935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of

inducible nitric oxide synthase (iNOS). The information herein is intended to support research,

development, and application of this compound in various scientific disciplines.

Core Physicochemical Properties
N-Benzylacetamidine Hydrobromide (CAS RN: 186545-76-6) is a salt of the amidine

derivative N-benzylacetamidine. Its properties are crucial for its handling, formulation, and

biological activity.

Data Presentation
The quantitative physicochemical data for N-Benzylacetamidine Hydrobromide are

summarized in the table below for easy reference and comparison.
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Property Value Source

Molecular Formula C₉H₁₂N₂ · HBr GlpBio[1]

Molecular Weight 229.1 g/mol GlpBio[1]

Melting Point 121-122 °C ChemicalBook[2]

129-131 °C Cayman Chemical[3]

Boiling Point Data not available

Solubility ≤25 mg/mL in ethanol GlpBio[1]

15 mg/mL in DMSO GlpBio[1]

20 mg/mL in

dimethylformamide
GlpBio[1]

10 mg/mL in PBS (pH 7.2) ChemicalBook[2]

pKa Data not available

Note: The discrepancy in the reported melting points may be due to different experimental

conditions or purity levels of the samples tested.

Biological Activity
N-Benzylacetamidine is a potent and selective inhibitor of inducible nitric oxide synthase

(iNOS) with an IC₅₀ of 0.20 μM.[1] It exhibits over 1,000-fold selectivity for iNOS compared to

endothelial nitric oxide synthase (eNOS) (IC₅₀ = 350 μM).[1][2] The inhibition of iNOS is a key

mechanism in modulating inflammatory responses and other pathological processes where

excessive nitric oxide production is implicated.

Signaling Pathway
The inhibitory action of N-Benzylacetamidine Hydrobromide targets the iNOS signaling

pathway, which is a critical component of the immune response. The following diagram

illustrates the simplified iNOS signaling cascade.
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Caption: Simplified iNOS signaling pathway and the inhibitory action of N-Benzylacetamidine.

Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of N-
Benzylacetamidine Hydrobromide are provided below. These are generalized procedures

adaptable for amidine salts.

Melting Point Determination
Principle: The melting point is determined as the temperature range over which the solid-to-

liquid phase transition occurs. For pure crystalline solids, this range is typically narrow.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula
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Mortar and pestle (if sample needs to be ground)

Procedure:

Ensure the N-Benzylacetamidine Hydrobromide sample is dry and finely powdered. If

necessary, gently grind the crystals in a mortar and pestle.

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of

the tube on a hard surface.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting

point (based on literature values).

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (T1).

Continue heating slowly and record the temperature at which the entire solid has melted into

a clear liquid (T2).

The melting point is reported as the range T1-T2.[1][4][5]

Solubility Determination
Principle: The solubility is determined by finding the maximum amount of solute that can be

dissolved in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:

Analytical balance

Vials or test tubes with closures

Vortex mixer or magnetic stirrer

Temperature-controlled water bath or incubator
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Centrifuge

HPLC or UV-Vis spectrophotometer

Procedure (for a given solvent):

Accurately weigh a small amount of N-Benzylacetamidine Hydrobromide and add it to a

vial containing a known volume of the solvent (e.g., ethanol, DMSO, water).

Tightly cap the vial and agitate it using a vortex mixer or magnetic stirrer at a constant

temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is

reached.

After equilibration, visually inspect the vial for the presence of undissolved solid. If all the

solid has dissolved, add more and repeat step 2.

Once a saturated solution with excess solid is obtained, centrifuge the sample to pellet the

undissolved solid.

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

Determine the concentration of the dissolved N-Benzylacetamidine Hydrobromide in the

diluted supernatant using a validated analytical method such as HPLC or UV-Vis

spectrophotometry.

Calculate the original concentration in the saturated solution to determine the solubility in

mg/mL or other appropriate units.

pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the acidic species (the amidinium ion

of N-Benzylacetamidine Hydrobromide) with a standard basic solution and monitoring the pH

change. The pKa corresponds to the pH at which half of the acid has been neutralized.

Apparatus:

pH meter with a combination electrode
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Burette

Beaker

Magnetic stirrer and stir bar

Standardized solution of sodium hydroxide (e.g., 0.1 M)

Analytical balance

Procedure:

Accurately weigh a known amount of N-Benzylacetamidine Hydrobromide and dissolve it

in a known volume of deionized water in a beaker.

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

Allow the pH reading to stabilize and record the initial pH.

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL)

and recording the pH after each addition.

Continue the titration past the equivalence point, where a sharp change in pH is observed.

Plot a titration curve of pH versus the volume of NaOH added.

Determine the equivalence point from the inflection point of the curve (or by taking the first or

second derivative of the curve).

The pKa is the pH at the half-equivalence point (i.e., when half the volume of NaOH required

to reach the equivalence point has been added).

Spectral Data Analysis Protocols
While specific experimental spectra for N-Benzylacetamidine Hydrobromide are not readily

available in the public domain, the following are standard protocols for obtaining such data.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample,

which causes molecular vibrations. The resulting spectrum provides information about the

functional groups present in the molecule.

Apparatus:

FTIR spectrometer

Sample holder (e.g., for KBr pellets or ATR)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

Procedure (KBr Pellet Method):

Thoroughly dry the N-Benzylacetamidine Hydrobromide sample and spectroscopic grade

KBr to remove any moisture.

In a mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-

200 mg of KBr until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr

pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected characteristic peaks for the amidinium group would include N-H stretching and

bending vibrations, and C=N stretching vibrations.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by

observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for
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organic molecules.

Apparatus:

NMR spectrometer

NMR tubes

Deuterated solvent (e.g., DMSO-d₆, D₂O)

Volumetric flasks and pipettes

Procedure:

Dissolve an appropriate amount of N-Benzylacetamidine Hydrobromide (typically 5-10 mg

for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent in a clean, dry NMR

tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures.

Process the data (Fourier transform, phase correction, baseline correction).

The resulting spectra can be analyzed to determine the chemical shifts, integration (for ¹H),

and coupling patterns, which allows for the elucidation of the molecular structure. For the

amidinium salt, proton signals adjacent to the nitrogen atoms are expected to be deshielded

(downfield shift).[9][10][11]

Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique

can be used to determine the molecular weight of the compound and to obtain structural

information from its fragmentation pattern.

Apparatus:
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Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure (ESI-MS):

Prepare a dilute solution of N-Benzylacetamidine Hydrobromide in a suitable solvent (e.g.,

methanol or acetonitrile/water mixture).

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion with a syringe pump or through an LC system.

Acquire the mass spectrum in positive ion mode. The amidinium cation [C₉H₁₃N₂]⁺ is

expected to be observed.

The molecular ion peak corresponding to the free base (N-Benzylacetamidine) may also be

observed, depending on the ionization conditions.

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the

molecular ion, providing further structural information. Due to the presence of the

hydrobromide salt, desalting of the sample prior to analysis may be necessary to improve

data quality.[12][13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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